(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of the Chiral Center: The chiral center is introduced through asymmetric hydrogenation or by using chiral auxiliaries.
tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies investigating the biological activity of tetrahydroisoquinoline derivatives.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: The enantiomer of the compound, which may have different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the tert-butyl and carboxylate groups.
Salsolinol: A naturally occurring tetrahydroisoquinoline derivative with neuroactive properties.
Uniqueness
®-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its chiral nature and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying the structure-activity relationships of tetrahydroisoquinoline derivatives.
Properties
IUPAC Name |
tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3;1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSEUBQDFHGAC-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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